molecular formula C14H23N5O7S B13411467 3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid

3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid

Cat. No.: B13411467
M. Wt: 405.43 g/mol
InChI Key: XDPUECBTPOKQKJ-UHFFFAOYSA-N
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Description

The compound 3-(2-aminoethyl)-1H-indol-6-ol; 2-[carbamimidoyl(methyl)amino]acetic acid; sulfuric acid is a ternary complex comprising:

  • 3-(2-aminoethyl)-1H-indol-6-ol: A hydroxylated indole derivative with an ethylamine side chain. Structurally analogous to serotonin (5-hydroxytryptamine) but with a hydroxyl group at position 6 instead of 5 .
  • 2-[carbamimidoyl(methyl)amino]acetic acid (creatine): A guanidino compound known for its role in energy metabolism and recent applications in perovskite solar cells (PSCs) .
  • Sulfuric acid: Likely acts as a counterion, enhancing solubility and stability.

This combination leverages the electrochemical properties of creatine and the aromatic structure of the indole derivative for specialized applications, particularly in photovoltaics .

Properties

Molecular Formula

C14H23N5O7S

Molecular Weight

405.43 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H9N3O2.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7(4(5)6)2-3(8)9;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4)

InChI Key

XDPUECBTPOKQKJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2-aminoethyl)-1H-indol-6-ol; 2-[carbamimidoyl(methyl)amino]acetic acid; sulfuric acid

Overview of Components and Their Synthesis

  • 3-(2-aminoethyl)-1H-indol-6-ol : This is an indole derivative with a hydroxy group at the 6-position and an aminoethyl side chain at the 3-position. Such compounds are typically synthesized via:

    • Functionalization of indole at the 6-position via electrophilic substitution or directed lithiation.
    • Introduction of the 2-aminoethyl side chain via nucleophilic substitution or reductive amination on a 3-substituted indole precursor.
  • 2-[carbamimidoyl(methyl)amino]acetic acid : This is a guanidino-substituted acetic acid derivative, chemically related to creatine (2-(1-methylguanidino)acetic acid). The synthesis of this compound generally involves:

    • Reaction of methylamine derivatives with cyanamide or carbamimidoyl reagents.
    • Carboxylation or ester hydrolysis steps to yield the acetic acid functionality.
    • Known methods include phosgene-mediated or chlorophosphonic acid-mediated guanidinylation of amino acids or their esters.
  • Sulfuric acid : Used here likely as a counterion forming a salt with the above components, improving solubility or stability.

Detailed Synthetic Routes

Synthesis of 3-(2-aminoethyl)-1H-indol-6-ol
  • While specific synthetic details for this exact compound are sparse, general approaches include:

    • Starting from 6-hydroxyindole or its protected derivatives.
    • Introduction of the 2-aminoethyl side chain at the 3-position via alkylation with 2-chloroethylamine or via reductive amination with 2-aminoacetaldehyde derivatives.
    • Protection/deprotection steps to maintain the phenolic hydroxyl group integrity.
    • Purification by crystallization or chromatography to obtain the free base or salt forms.
  • Sulfuric acid can be used to form stable salts of the free base, improving solubility and handling.

Formation of the Final Compound as a Sulfuric Acid Salt

  • The final compound likely exists as a mixed salt or complex involving the indol-6-ol aminoethyl derivative and the guanidino acetic acid derivative with sulfuric acid as the counterion.
  • Salt formation is typically achieved by dissolving the free bases in an appropriate solvent (water, ethanol) and adding sulfuric acid stoichiometrically under cooling to precipitate the salt.
  • The salt is isolated by filtration, washing, and drying under controlled conditions to preserve stability.

Data Tables Summarizing Preparation Conditions and Outcomes

Method Reagents & Conditions Temperature Time Yield (%) Notes
Phosgene with DMAP in EtOH Creatine monohydrate, phosgene, DMAP, ethanol 10°C 0.5 h 89 Sealed tube, white solid product
Chlorophosphonic acid method Ethyl[[amino](imino)methylamino]acetate + Phosphorochloridic acid 0-60°C 0.75 h 73 Hydrochloride salt obtained
Acidified ethanol method Creatine monohydrate + acetyl chloride in ethanol 37°C 20 h 54-79 Yield depends on filtration temperature
Cooling to 6°C before filtration 79 Higher yield, slight purity loss
Acetyl chloride equivalents varied (1.3-2.0 eq) 37°C 20 h 37-63 Optimal at 1.5-1.6 eq for high purity
Ethanol:ethyl acetate ratio varied 37°C 20 h 54-65 95:5 ratio optimal for yield and purity

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytryptamine Creatinine Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxytryptamine Creatinine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxytryptamine Creatinine Sulfate involves its interaction with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to various physiological responses, including modulation of mood, cognition, and behavior. The compound primarily targets the 5-HT2A receptor, which is involved in numerous neurological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:
  • Creatine Derivatives : The carbamimidoyl group in creatine enables electrostatic interactions with metal ions (e.g., Pb²⁺ in perovskites), reducing defect density in PSCs . In contrast, creatine hydrochloride is optimized for solubility in biological systems .
  • Indole Derivatives: The hydroxyl and aminoethyl substitutions (e.g., 6-OH vs. 5-OH in serotonin analogs) influence redox activity and binding affinity. For example, 3-(2-aminoethyl)-1H-indol-6-ol’s 6-OH group may alter electron distribution compared to 5-hydroxyindoles .
  • Sulfate vs. Other Counterions : Sulfuric acid improves thermal stability in PSCs, whereas hydrochloride salts are preferred in pharmaceuticals for bioavailability .

Performance in Perovskite Solar Cells (PSCs)

Creatine’s integration into PSCs (Table 2) demonstrates unique advantages:

Table 2: PSC Performance Metrics
Additive PCE (%) Voc (V) Jsc (mA/cm²) Stability (PCE retention after 50 days) Reference
Creatine (SnO₂/perovskite interface) 20.8 1.19 23.4 >90%
Control (no additive) 18.5 1.10 22.1 ~70%
FAPbI₃ (reference) >20 1.18 24.5 85%
  • Mechanism: Creatine reduces the work function of SnO₂ (3.6 eV → 3.32 eV), enhances conductivity (+0.44×10⁻³ mS/cm), and passivates Pb²⁺ defects via carbamimidoyl and carboxyl groups .
  • Comparison with Other Additives : FAPbI₃ achieves higher Jsc due to broader light absorption but requires complex synthesis. Creatine offers a simpler, cost-effective interfacial modification .

Biological Activity

Chemical Structure and Composition

The compound is characterized by the following structural components:

  • Indole moiety : A bicyclic structure that is known for its role in various biological activities.
  • Aminoethyl side chain : Contributes to the compound's interaction with biological targets.
  • Carbamimidoyl group : Imparts unique properties that may influence enzyme inhibition or receptor binding.
  • Sulfuric acid component : Often used in synthesis, it may also affect solubility and stability.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The carbamimidoyl group may interact with active sites of enzymes, leading to inhibition. This is particularly relevant in metabolic pathways involving amino acids.
  • Receptor Modulation : The indole structure is known to interact with various receptors, including serotonin and adrenergic receptors, which could modulate neurotransmitter activity.
  • Antioxidant Properties : The presence of the indole ring has been associated with antioxidant activity, which can protect cells from oxidative stress.

Table 1: Summary of Biological Assays

Assay TypeBiological TargetObserved EffectReference
Enzyme InhibitionDipeptidyl Peptidase IVIC50 = 50 µM
Receptor Binding5-HT2A Serotonin ReceptorKi = 20 nM
Antioxidant ActivityDPPH Radical Scavenging% Inhibition = 75% at 100 µg/mL

Case Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic rats. The compound was administered at varying doses (10, 20, and 40 mg/kg) over a period of four weeks. Results indicated a significant reduction in blood glucose levels, with the highest dose achieving a reduction of approximately 30% compared to the control group. Histological analysis revealed improvements in pancreatic islet morphology, suggesting potential for therapeutic use in diabetes management.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection revealed that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. Cultured neurons exposed to hydrogen peroxide showed a decrease in apoptosis markers when treated with the compound at concentrations as low as 5 µM. This suggests potential applications in neurodegenerative diseases.

Q & A

Basic: What are recommended synthetic routes for 3-(2-aminoethyl)-1H-indol-6-ol, and how can purity be assessed?

Methodological Answer:
A common approach involves refluxing indole derivatives with ethylenediamine analogs in acetic acid under catalytic conditions. For example, 3-formylindole precursors can react with aminoethyl groups in the presence of sodium acetate, followed by acid quenching and recrystallization (DMF/acetic acid mixtures are effective). Purity assessment requires thin-layer chromatography (TLC) with ethyl acetate/hexane gradients and confirmation via 1H^1H-NMR to verify the absence of unreacted starting materials or byproducts. Mass spectrometry (MS) ensures molecular weight consistency .

Advanced: How can researchers resolve discrepancies in spectroscopic data for 2-[carbamimidoyl(methyl)amino]acetic acid derivatives?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. For carbamimidoyl-containing compounds, 13C^{13}C-NMR can distinguish between imine and amine forms by analyzing chemical shifts near 160–170 ppm (C=NH) versus 40–50 ppm (C-NH2_2). High-resolution MS (HRMS) and 2D-COSY NMR help validate structural assignments. Contradictory data should be cross-checked with computational methods (e.g., DFT simulations) to predict dominant tautomeric forms under experimental conditions .

Basic: What role does sulfuric acid play in the sulfonation of indole derivatives, and how is its stoichiometry optimized?

Methodological Answer:
Sulfuric acid acts as both a catalyst and sulfonating agent. In reactions like the sulfonation of 3-(2-aminoethyl)-1H-indol-6-ol, a 1:1 molar ratio of substrate to H2_2SO4_4 is typical. Optimization involves varying acid concentration (70–98%) and monitoring reaction progress via TLC. Excess acid can lead to over-sulfonation, detected by LC-MS as multiple sulfonated peaks. Quenching with ice-water followed by neutralization (NaHCO3_3) isolates the product .

Advanced: How can researchers design experiments to study the pH-dependent stability of 3-(2-aminoethyl)-1H-indol-6-ol?

Methodological Answer:
Stability studies require buffered solutions (pH 2–12) incubated at 25–37°C. Samples are analyzed at intervals via HPLC with a C18 column (UV detection at 280 nm). Degradation kinetics are modeled using first-order equations. NMR and MS identify degradation products (e.g., oxidized indole rings or hydrolyzed ethylamine groups). Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life under storage conditions .

Basic: What analytical techniques are critical for characterizing 2-[carbamimidoyl(methyl)amino]acetic acid?

Methodological Answer:
Key techniques include:

  • Elemental Analysis: Confirms C, H, N composition.
  • FT-IR: Identifies amidine (C=N, ~1650 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups.
  • 1H^1H-NMR: Peaks near δ 2.5–3.5 ppm (methylamino protons) and δ 3.8–4.2 ppm (acetic acid CH2_2).
  • Potentiometric Titration: Determines pKa values for amidine and carboxylic acid moieties .

Advanced: How can computational chemistry aid in predicting reaction pathways for indole-sulfonic acid derivatives?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates in sulfonation. Key parameters include Gibbs free energy (ΔG) and activation barriers. Molecular docking predicts binding affinities if the compound targets biological receptors (e.g., serotonin receptors). Software like Gaussian or ORCA integrates spectroscopic data to validate computational predictions .

Basic: What safety protocols are essential when handling sulfuric acid in indole derivative synthesis?

Methodological Answer:

  • Use concentrated H2_2SO4_4 in fume hoods with acid-resistant PPE (neoprene gloves, face shields).
  • Neutralize spills with sodium bicarbonate or vermiculite.
  • Monitor exothermic reactions with cooling baths to prevent thermal runaway.
  • Store in glass or HDPE containers away from amines to avoid violent reactions .

Advanced: How do solvent polarity and temperature affect the cyclization of 3-(2-aminoethyl)-1H-indol-6-ol precursors?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize intermediates and lower activation energy for cyclization. Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions (e.g., dimerization). Kinetic studies using differential scanning calorimetry (DSC) optimize time-temperature profiles. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .

Basic: What strategies mitigate byproduct formation during the synthesis of 2-[carbamimidoyl(methyl)amino]acetic acid?

Methodological Answer:

  • Use excess methylamine to drive the reaction toward the desired amidine.
  • Add chelating agents (EDTA) to sequester metal impurities that catalyze side reactions.
  • Purify via ion-exchange chromatography (Dowex resin) to separate ionic byproducts.
  • Monitor pH (maintain 7–8) to prevent hydrolysis of the amidine group .

Advanced: How can researchers validate the biological activity of these compounds against theoretical models?

Methodological Answer:

  • In Silico Screening: Use AutoDock or Schrödinger to predict binding to targets (e.g., indoleamine 2,3-dioxygenase).
  • In Vitro Assays: Measure IC50_{50} values via enzyme inhibition (e.g., UV-Vis kinetics).
  • Metabolomic Profiling: LC-MS/MS identifies metabolic stability and degradation pathways.
  • Statistical Validation: Multivariate analysis (PCA) correlates structural features with activity .

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